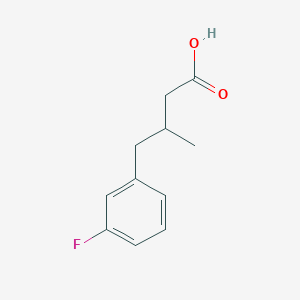
4-(3-Fluorophenyl)-3-methylbutanoic acid
Overview
Description
4-(3-Fluorophenyl)-3-methylbutanoic acid is an organic compound with a molecular formula of C10H11FO2 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 3-fluorophenyl group at the fourth position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-fluorobenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
-
Friedel-Crafts Acylation
Reactants: 3-Fluorobenzene, 3-Methylbutanoyl chloride
Catalyst: Aluminum chloride (AlCl3)
Conditions: Anhydrous conditions, typically at low temperatures (0-5°C)
Product: 4-(3-Fluorophenyl)-3-methylbutanoyl chloride
-
Hydrolysis
Reactants: 4-(3-Fluorophenyl)-3-methylbutanoyl chloride, Water
Conditions: Acidic or basic aqueous conditions
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-(3-Fluorophenyl)-3-methylbutanone or this compound derivatives.
Reduction: Formation of 4-(3-Fluorophenyl)-3-methylbutanol or 4-(3-Fluorophenyl)-3-methylbutanal.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluorophenyl)-3-methylbutanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of novel materials with specific properties, such as fluorinated polymers.
Biological Studies: The compound can serve as a probe to study the effects of fluorine substitution on biological activity and metabolic pathways.
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-3-methylbutanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards its target. Additionally, the compound’s lipophilicity and metabolic stability can be affected by the fluorine substitution, impacting its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-3-methylbutanoic acid
- 4-(3-Bromophenyl)-3-methylbutanoic acid
- 4-(3-Methylphenyl)-3-methylbutanoic acid
Comparison
4-(3-Fluorophenyl)-3-methylbutanoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine substitution can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to specific targets. This makes it a valuable compound in drug design and development, as well as in other scientific research applications.
Properties
IUPAC Name |
4-(3-fluorophenyl)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8(6-11(13)14)5-9-3-2-4-10(12)7-9/h2-4,7-8H,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEXALRDBDWCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


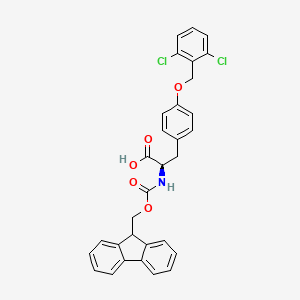
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442776.png)
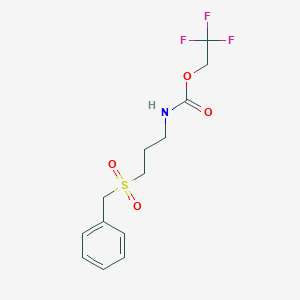
![3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442781.png)
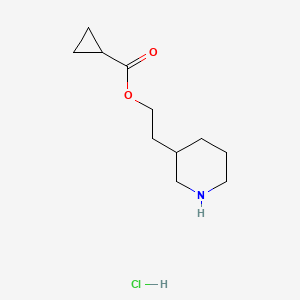
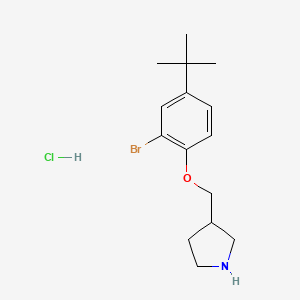
![4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442785.png)
![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1442786.png)
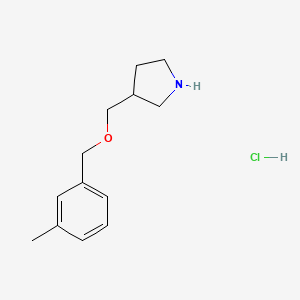
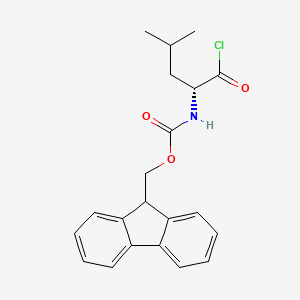

![tert-butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1442794.png)
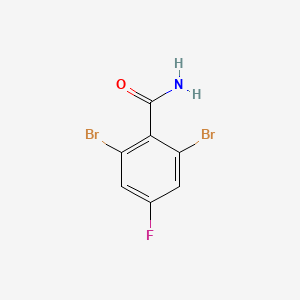
![3-[2-(4-Hydroxyphenyl)ethenyl]phenol](/img/structure/B1442796.png)
